

A Comparative Genomic Guide to Pseudocin 196-Producing Bifidobacterium

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Compound of Interest

Compound Name: Antibacterial agent 196

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An Important Clarification: Initial research into "Pseudocin 196" reveals that this novel lantibiotic is not produced by a Pseudomonas species, but rather by Bifidobacterium pseudocatenulatum, specifically strain MM0196.[1][2][3] This guide therefore focuses on the comparative genomics of this and other relevant Bifidobacterium strains. Bifidobacterium pseudocatenulatum is a recognized beneficial member of the human gut microbiota, and the discovery of Pseudocin 196 highlights its potential as a probiotic with antimicrobial capabilities against clinically relevant pathogens.[4][5]

This guide provides a comparative overview of the genomic features of Pseudocin 196-producing and related strains, details the experimental protocols for genomic analysis, and visualizes the key biological and experimental pathways.

Data Presentation: Comparative Genomic Features

The following tables summarize the key quantitative data from the genomic analyses of Bifidobacterium pseudocatenulatum strains, including the producer of Pseudocin 196.

Table 1: General Genomic Features of Bifidobacterium pseudocatenulatum Strains

Strain	Genome Size (Mbp)	GC Content (%)	No. of Predicted Genes	No. of Coding Genes	No. of tRNA Genes	GenBank Accession	Reference
MM0196	~2.36 (inferred)	56.56	1,935 (inferred)	-	-	Not specified	[1]
CECT 7765	~2.25	56.4	1,879	1,821	54	CDPW01000001-6	[6]
Bif4	~2.24	56.50	1,841	1,781	52	QCZO00000000	[7]
JCM1200 T	~2.35	56.63	-	-	54	[8]	
C1	~2.36	56.62	-	-	54	[8]	
C15	~2.36	56.63	-	-	54	[8]	
C55	~2.36	56.62	-	-	54	[8]	
C62	~2.36	56.63	-	-	54	[8]	
C95	~2.36	56.62	-	-	54	[8]	

Table 2: The Pseudocin 196 (psc) Biosynthetic Gene Cluster in *B. pseudocatenulatum* MM0196

The production of Pseudocin 196 is governed by a dedicated 11,134 bp gene cluster, designated psc.[1] This cluster contains 10 predicted genes responsible for the biosynthesis, modification, transport, and immunity of the lantibiotic.[1] The lower GC content of the cluster (54.44%) compared to the host genome (56.56%) and its flanking by IS elements suggest it was acquired via horizontal gene transfer.[1] A nearly identical gene cluster has been predicted in the metagenome-assembled genomes (MAGs) of *B. pseudocatenulatum* strains SS Bg39 and CA-K29b.[1]

Gene	Predicted Function	Description
pscA	Lantibiotic precursor peptide	The structural gene encoding the prepeptide that undergoes post-translational modification to become active Pseudocin 196.[1][5]
pscM	Lantibiotic modification enzyme	A single enzyme predicted to perform both the dehydration of serine/threonine residues and the cyclization reactions to form lanthionine rings.[1][9]
pscT1/T2	ABC transporter components	Predicted to form a transport system responsible for the secretion of the modified bacteriocin out of the cell.[10]
pscI	Immunity protein	A protein that likely protects the producing cell from the antimicrobial action of its own Pseudocin 196.[10]
pscR/K	Two-component regulatory system	A response regulator (pscR) and a histidine kinase (pscK) that likely sense environmental cues or the bacteriocin itself to regulate the expression of the psc gene cluster.[10]
orf7-9	Hypothetical proteins	Open reading frames with currently unknown functions, which may play a role in production or immunity.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the comparative genomic analysis of bacteriocin-producing bacteria.

Whole-Genome Sequencing and Assembly

This protocol outlines the key steps for generating a complete or draft bacterial genome sequence.

- Bacterial Culture and DNA Extraction:
 - Culture the Bifidobacterium strain under appropriate anaerobic conditions (e.g., in MRSC agar at 37°C).[7]
 - Extract high-molecular-weight genomic DNA from a fresh culture using a commercial kit (e.g., ZR Fungal/Bacterial DNA MiniPrep Kit).[7]
 - Assess the quality and quantity of the extracted DNA. A 260/280 nm absorbance ratio of 1.8–2.0 is crucial for successful next-generation sequencing.[11]
- Library Preparation and Sequencing:
 - Prepare a sequencing library using a platform-specific kit, such as the Illumina TruSeq Nano DNA kit or an Oxford Nanopore ligation sequencing kit.[7][12] This involves DNA fragmentation, end-repair, adapter ligation, and amplification.
 - Sequence the prepared library on the chosen platform (e.g., Illumina MiSeq or Oxford Nanopore MinION).[12][13]
- Genome Assembly:
 - Perform quality control on the raw sequencing reads using tools like FastQC.[14]
 - For short-read data (Illumina), assemble the genome de novo using assemblers like SPAdes or Velvet.[14]
 - For long-read data (Nanopore), use assemblers such as Canu or Flye to generate a more contiguous assembly.[15]

- The quality of the final assembly can be evaluated using tools like CheckM.[\[7\]](#)

Genome Annotation and Comparative Analysis

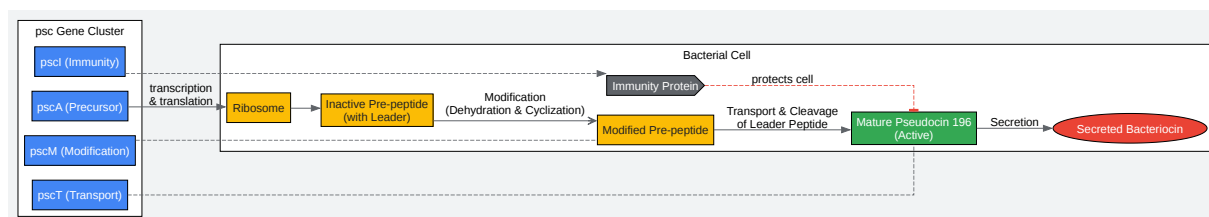
This protocol describes the process of identifying genomic features and comparing multiple genomes.

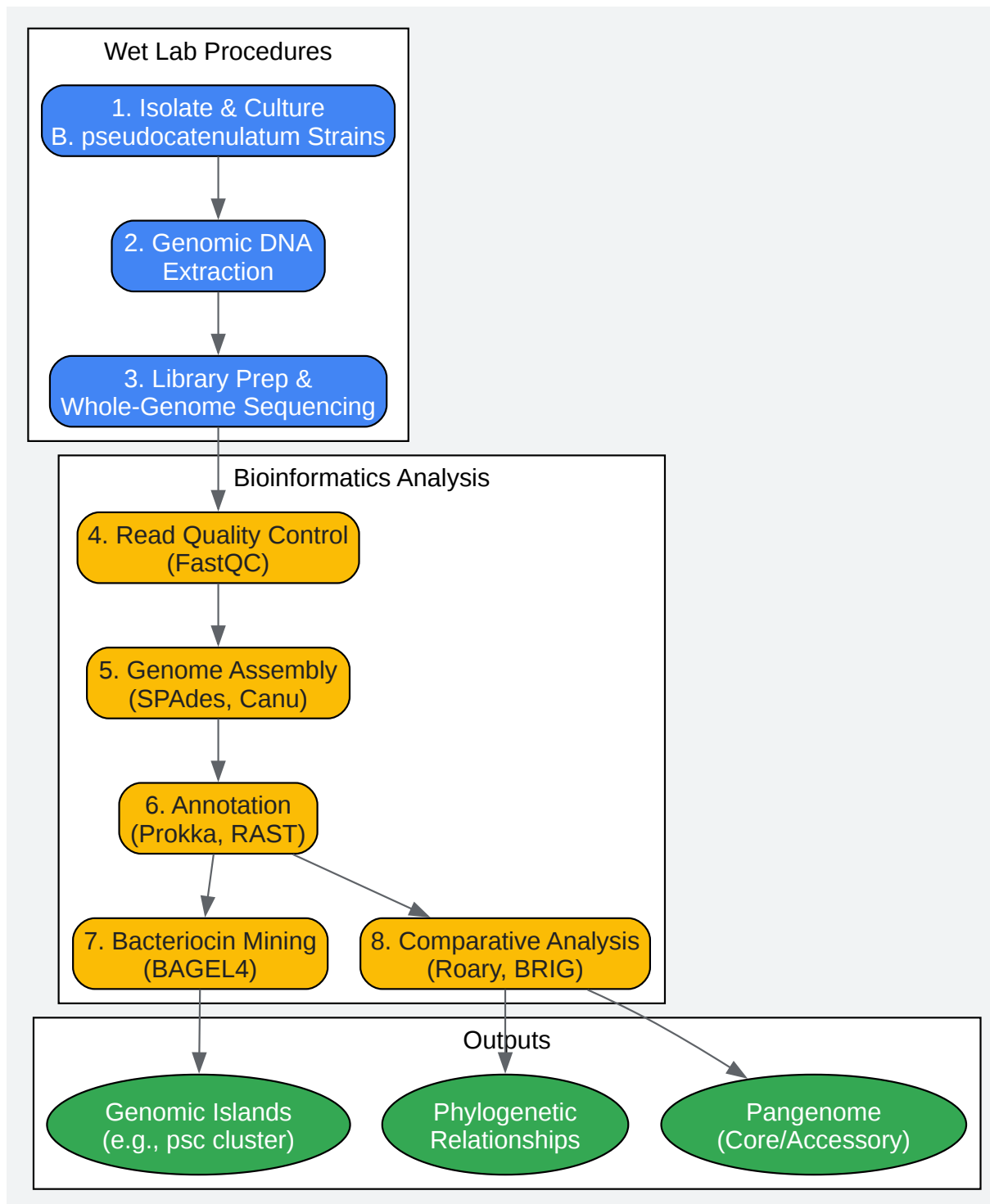
- Structural and Functional Annotation:
 - Annotate the assembled genome to predict the locations of genes (coding sequences), RNA genes (rRNA, tRNA), and other genetic elements.[\[16\]](#)
 - Use automated annotation pipelines such as RAST (Rapid Annotations using Subsystems Technology) or Prokka.[\[7\]](#)[\[14\]](#) These tools also assign putative functions to the predicted genes based on homology to known protein families.
- Bacteriocin Gene Cluster Identification:
 - Utilize specialized bioinformatics tools like BAGEL4 or antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) on the annotated genome to identify biosynthetic gene clusters for secondary metabolites, including bacteriocins.[\[1\]](#)[\[5\]](#)
- Comparative Genomics:
 - Pangenome Analysis: To understand the genomic diversity across multiple strains, perform a pangenome analysis using tools like Roary. This will identify the core genome (genes present in all strains), the accessory genome (genes present in some strains), and unique genes (specific to a single strain).[\[17\]](#)
 - Phylogenetic Analysis: Construct a phylogenetic tree to visualize the evolutionary relationships between the strains. This can be done by aligning the sequences of core genes or the 16S rRNA gene and using methods like maximum likelihood (e.g., with RAxML or IQ-TREE).[\[17\]](#)
 - Whole-Genome Comparison Visualization: Use tools like BRIG (BLAST Ring Image Generator) or Mauve to create visualizations that highlight regions of similarity and

difference (e.g., insertions, deletions) between the genomes of the compared strains.[6]
[14]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of Pseudocin 196.





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